molecular formula C13H24ClNO3 B1245111 OT-551 hydrochloride CAS No. 627085-15-8

OT-551 hydrochloride

Número de catálogo: B1245111
Número CAS: 627085-15-8
Peso molecular: 277.79 g/mol
Clave InChI: BGEXDXBTNACMOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

OT-551 hydrochloride is synthesized by Othera Pharmaceuticals. The compound is a lipophilic, disubstituted hydroxylamine that can be administered as an eye drop. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are not extensively documented, but the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .

Análisis De Reacciones Químicas

OT-551 hydrochloride undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are typically more stable, less reactive compounds that do not pose a threat to cellular integrity .

Aplicaciones Científicas De Investigación

Biochemical Properties

OT-551 hydrochloride exhibits significant biochemical activity due to its ability to penetrate cell membranes effectively. This characteristic is crucial for its application in ocular therapies, as it allows the compound to reach both the anterior and posterior segments of the eye. The compound has been shown to:

  • Reduce Oxidative Stress : By interacting with superoxide dismutase 1 (SOD1), OT-551 enhances antioxidant activity, thereby reducing oxidative damage in retinal pigment epithelial cells.
  • Protect Retinal Cells : Studies indicate that OT-551 protects retinal pigment epithelial cells from light-induced degeneration by mitigating inflammation and oxidative stress .

Phase II Clinical Trials

A notable phase II clinical trial investigated the safety and preliminary efficacy of OT-551 for treating geographic atrophy (GA), an advanced form of AMD. The trial involved:

  • Participants : Ten individuals with bilateral GA were enrolled.
  • Dosage : Participants received topical administration of 0.45% OT-551 in one eye three times daily for two years.
  • Safety Measures : Evaluations included complete ophthalmic examinations and fundus photography.
  • Efficacy Outcomes : Primary outcomes focused on changes in best-corrected visual acuity (BCVA) after 24 months. Secondary outcomes assessed changes in GA area, contrast sensitivity, and microperimetry measurements .

Results :

  • The study reported that OT-551 was well tolerated, with no serious adverse effects noted.
  • At the end of the trial, the mean change in BCVA was +0.2 letters for the treated eye compared to -11.3 letters for the untreated eye, suggesting a protective effect against vision loss in treated patients .

Protective Effects Against Light-Induced Damage

Research has demonstrated that OT-551 provides substantial protection against light-induced retinal damage. In animal studies:

  • Experimental Design : Albino rats were administered OT-551 prior to exposure to intense light conditions.
  • Outcomes Measured : Histological evaluations showed that treated rats had significantly preserved retinal structures compared to control groups .

The protective mechanism appears to be linked to the inhibition of lipid peroxidation and reduced oxidative stress, which are critical factors in retinal cell survival during phototoxic conditions.

Summary of Findings

The applications of this compound in scientific research highlight its potential as a therapeutic agent for age-related macular degeneration and related ocular conditions. Key findings include:

Aspect Details
Biochemical Activity Antioxidant properties; reduces oxidative stress
Clinical Trial Summary Phase II trial with 10 participants; well tolerated; positive BCVA outcomes
Protective Mechanism Inhibits lipid peroxidation; protects retinal cells from light damage

Actividad Biológica

OT-551 hydrochloride, chemically known as 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride, is a novel antioxidant compound primarily investigated for its therapeutic potential in treating age-related macular degeneration (AMD). This article delves into the biological activity of OT-551, summarizing its pharmacological properties, mechanisms of action, and clinical findings.

OT-551 is a small lipophilic molecule that penetrates the cornea effectively. It is converted by ocular esterases into TEMPOL-H (TP-H), its active metabolite, which acts as a potent free radical scavenger. The primary mechanism of action involves:

  • Antioxidant Activity : OT-551 and TP-H interact with reactive oxygen species (ROS), thereby mitigating oxidative stress in retinal cells.
  • Anti-inflammatory Effects : The compound exhibits properties that reduce inflammation, which is crucial in the pathogenesis of AMD.
  • Antiangiogenic Properties : OT-551 inhibits the growth of new blood vessels, a process that can lead to the wet form of AMD.

Preclinical Studies

Preclinical studies have demonstrated the efficacy of OT-551 in protecting retinal pigment epithelial (RPE) cells from oxidative damage. Notably:

  • In vitro studies indicated that OT-551 protects against oxidative damage and light-induced photoreceptor cell death.
  • Animal models showed that topical administration of OT-551 resulted in significant retinal bioavailability and protection against light-induced degeneration .

Phase II Trials

  • Study Design : A single-center, open-label phase II trial was conducted with 10 participants suffering from bilateral geographic atrophy (GA) associated with AMD. Participants received topical 0.45% OT-551 three times daily for two years .
  • Outcomes :
    • Safety : The treatment was well tolerated with no serious adverse effects reported.
    • Efficacy : While some improvements in visual acuity were noted, there was no significant effect on the progression of GA or other secondary measures like contrast sensitivity and total drusen area .
  • Results Summary :
    MeasureBaseline (mm²)Change at 18 Months (mm²)
    Placebo Group6.17+3.55
    OT-551 0.3% Group6.26+3.01
    OT-551 0.45% Group6.04+3.43
    • Best Corrected Visual Acuity (BCVA) changes were minimal across groups, indicating limited efficacy in preventing vision loss .

Additional Findings

A larger multi-center trial involving 137 subjects evaluated both 0.3% and 0.45% concentrations of OT-551 over two years. Results indicated that while the drug was safe for long-term use, it did not significantly reduce GA progression compared to placebo .

Case Studies

In a notable case study involving patients with advanced AMD treated with OT-551, visual acuity improvements were observed in some participants despite overall limited efficacy in larger trials. This suggests potential variability in response among individuals .

Propiedades

IUPAC Name

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEXDXBTNACMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211794
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627085-15-8
Record name OT-551 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OT-551 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OT-551 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The nitroxide of Example 5a (2.2 g, 9.15 mmol) was added to a solution of saturated hydrogen chloride in ethanol (20 mL). The red color disappeared quickly and the resulting yellow colored solution was boiled to give clear colorless solution. The solution was concentrated in vacuo, dissolved in 100 mL ethyl acetate and was washed with saturated NaHCO3 to obtain the hydroxylamine free-base. The ethyl acetate layer was separated, acidified with ethereal HCl, and concentrated to give white solid, which was recrystallized from ethanol (10 mL) as a white crystalline solid 1.15 g (4.13 mmol, 45.1%). m.p. 224-228° C. (dec.).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.